molecular formula C13H12N4O2 B1590254 ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 93764-93-3

ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B1590254
CAS No.: 93764-93-3
M. Wt: 256.26 g/mol
InChI Key: IEBFWSOLRJKQQN-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family, which are heterocyclic aromatic organic compounds. This compound features a pyrazole ring substituted with an amino group, a cyano group, and a phenyl group, and it is esterified with an ethyl carboxylate group. Pyrazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.

Synthetic Routes and Reaction Conditions:

  • Condensation Reaction: One common synthetic route involves the condensation of ethyl cyanoacetate with phenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring.

  • Hydrolysis and Cyclization: Another method involves the hydrolysis of this compound from its corresponding ester precursor, followed by cyclization under acidic conditions.

  • Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the cyano group to an amino group, resulting in the formation of a different pyrazole derivative.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Pyrazole-3-carboxylic acid derivatives.

  • Reduction Products: Amino-substituted pyrazole derivatives.

  • Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Mechanism of Action

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact its bioavailability and therapeutic effects. These properties can vary widely among different compounds, even those with similar structures .

Environmental factors can also influence a compound’s action, efficacy, and stability. For example, factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and how it interacts with its targets .

Scientific Research Applications

Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate has several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound exhibits biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: It is used in the development of pharmaceuticals, particularly in the design of drugs targeting various diseases.

  • Industry: The compound finds applications in the production of agrochemicals and materials science.

Comparison with Similar Compounds

Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate is compared with other similar compounds, such as:

  • Ethyl 5-amino-4-cyano-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate: This compound differs by the presence of a fluorine atom on the phenyl ring, which can affect its biological activity and properties.

  • Ethyl 5-amino-4-cyano-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate:

Properties

IUPAC Name

ethyl 5-amino-4-cyano-1-phenylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-2-19-13(18)11-10(8-14)12(15)17(16-11)9-6-4-3-5-7-9/h3-7H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBFWSOLRJKQQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40536994
Record name Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93764-93-3
Record name Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate in organic synthesis?

A1: This compound serves as a valuable synthetic intermediate due to the presence of multiple reactive functional groups. [] The amino, cyano, and ester functionalities provide handles for further chemical transformations, allowing for the construction of diverse pyrazolopyrimidine derivatives and other polysubstituted heterocycles. [] The research highlights the compound's utility in accessing a variety of structures, which is crucial in medicinal chemistry and drug discovery for exploring new chemical space.

Q2: How is this compound characterized?

A2: The study utilizes a combination of spectroscopic techniques to confirm the structure and purity of the synthesized compound. These include: []

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